molecular formula C21H24N6O2S2 B2830363 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-35-8

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2830363
CAS-Nummer: 501352-35-8
Molekulargewicht: 456.58
InChI-Schlüssel: DPYCWARASYONDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 685860-68-8) is a purine-2,6-dione derivative featuring a benzothiazole-thioethyl moiety at the 7-position and a piperidinyl group at the 8-position. The core purine-dione structure is substituted with methyl groups at the 1- and 3-positions, enhancing its lipophilicity and metabolic stability . Its molecular formula is C₂₁H₂₅N₇O₂S₂, with a molecular weight of 487.6 g/mol. The benzothiazole-thioethyl chain introduces aromatic and sulfur-rich characteristics, which may influence binding interactions in biological systems, while the piperidinyl group contributes to solubility and conformational flexibility .

Eigenschaften

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-24-17-16(18(28)25(2)21(24)29)27(19(23-17)26-10-6-3-7-11-26)12-13-30-20-22-14-8-4-5-9-15(14)31-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYCWARASYONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole derivative, which is then coupled with a purine derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions may introduce new functional groups into the compound .

Wirkmechanismus

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of purine-dione derivatives modified at the 7- and 8-positions. Below is a structural and functional comparison with key analogs:

Structural Variations and Substituent Effects

Compound Name 7-Substituent 8-Substituent Key Features
Target Compound (685860-68-8) Benzo[d]thiazol-2-ylthioethyl Piperidin-1-yl High lipophilicity; potential kinase inhibition due to sulfur-rich groups
7-(2-(Benzo[d]imidazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (476482-79-8) Benzo[d]imidazol-2-ylthioethyl 4-Methylpiperidin-1-yl Imidazole ring enhances hydrogen bonding; increased polarity
3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-Methylthiazol-2-ylthioethyl Pyrrolidin-1-yl Smaller amine ring (5-membered vs. 6-membered piperidine) improves solubility
8-(Trifluoromethyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (2s) Methyl Trifluoromethyl Electron-withdrawing CF₃ group enhances metabolic stability and CNS uptake
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (34) Ethyl Methylsulfonyl Sulfone group increases electrophilicity; potential for covalent binding

Biologische Aktivität

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3S2C_{20}H_{22}N_6O_3S_2, with a molecular weight of approximately 458.56 g/mol. The structure incorporates several pharmacologically relevant motifs, including a benzothiazole moiety, a purine core, and a piperidine ring. These features suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. For instance, derivatives containing purine structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 80–1000 nM , indicating strong anticancer activity against cell lines such as HCT-15 and HeLa .

Antibacterial and Antifungal Activity

Compounds with similar structural features have also demonstrated antibacterial and antifungal properties. For example, benzothiazole derivatives are known for their potent anti-tubercular activity. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these activities typically range from 75 µg/mL to 150 µg/mL , showcasing moderate antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. By inhibiting COX enzymes, it reduces the synthesis of inflammatory mediators. This mechanism has been validated in several preclinical models where compounds exhibiting similar structures demonstrated reduced inflammation markers.

Data Table: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 / MIC ValuesReference
AnticancerHCT-1580–200 nM
HeLa100–200 nM
AntibacterialE. coli>125 µg/mL
B. subtilis75 µg/mL
Anti-inflammatoryCOX inhibitionN/A

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione:

  • Study on Anticancer Effects : A study conducted on a series of purine derivatives demonstrated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study identified structure-activity relationships (SAR) that could guide future drug design .
  • Evaluation of Antibacterial Activity : Another research effort focused on synthesizing benzothiazole derivatives and evaluating their antibacterial properties against Staphylococcus aureus. Results indicated that specific substitutions on the benzothiazole ring improved antibacterial efficacy significantly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.